1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine
Description
1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine (CAS: 2138552-40-4) is a heterocyclic compound featuring a fluoropyridine ring linked via a methylene group to a 4-methylpiperazine moiety. Its molecular formula is C₁₁H₁₆FN₃, with a molecular weight of 209.27 g/mol . The fluorine atom at the 6-position of the pyridine ring enhances electronic properties, while the methyl group on the piperazine nitrogen modulates basicity and solubility. This compound has shown relevance in medicinal chemistry, particularly as a dopamine D4 receptor ligand with high selectivity and brain uptake .
Properties
IUPAC Name |
1-[(6-fluoropyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBRVSIJLKLUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine typically involves the reaction of 6-fluoropyridine with 4-methylpiperazine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 6-fluoropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of secondary or tertiary amines.
Substitution: Replacement of fluorine with other functional groups like amines or thiols.
Scientific Research Applications
1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperazine ring can modulate the compound’s overall binding affinity and selectivity . These interactions can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Piperazine-Based Analogues
The following table summarizes key structural features, physicochemical properties, and biological activities of 1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine and related compounds:
Key Observations:
- Fluorine vs. Halogen Substitutions : The 6-fluoropyridine group enhances receptor binding (e.g., D4 selectivity) due to its electronegativity and moderate lipophilicity . In contrast, bulkier halogens (e.g., bromine in ) may improve target affinity but reduce solubility.
- Piperazine Ring Modifications: Replacing piperazine with azepane (7-membered ring) lowers molecular weight but may alter conformational flexibility and binding kinetics .
- Aromatic Substituents : Chlorobenzyl derivatives (e.g., ) exhibit distinct enzyme inhibition profiles, highlighting the role of electronic effects in target engagement.
Pharmacological and Pharmacokinetic Profiles
- Dopamine D4 Receptor Selectivity : The fluoropyridine-methylpiperazine scaffold in demonstrated >1,000-fold selectivity for D4 over D2 receptors, attributed to optimal steric and electronic interactions.
- Brain Uptake : The compound in showed high brain penetration (ex vivo autoradiography), critical for central nervous system (CNS) targets. Comparatively, bulkier analogues (e.g., brominated ) may have reduced blood-brain barrier permeability.
Biological Activity
1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with dopamine receptors. This article explores the compound's synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 199.26 g/mol. Its structure features a piperazine ring with a 6-fluoropyridine moiety, which enhances its lipophilicity and may influence its pharmacological properties.
Dopamine Receptor Interaction
Research indicates that this compound acts as a selective antagonist of dopamine D4 receptors. It exhibits over 1,100-fold selectivity for D4 receptors compared to D2 and D3 receptors, making it a significant candidate for neuropharmacological studies related to disorders such as schizophrenia and Parkinson's disease.
Table 1: Receptor Binding Affinity of this compound
| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| D4 | Low nanomolar | >1,100-fold vs. D2/D3 |
| D2 | High nanomolar | - |
| D3 | High nanomolar | - |
The mechanism of action involves the compound's ability to bind selectively to dopamine receptors, particularly the D4 subtype. This selectivity is crucial for minimizing side effects typically associated with broader receptor antagonism. The presence of the fluorine atom in the pyridine ring is believed to enhance receptor binding affinity .
Neuropharmacological Implications
Due to its selective antagonism at the D4 receptor, this compound may have therapeutic applications in treating psychiatric disorders. Its ability to penetrate the blood-brain barrier further supports its potential use in neurodegenerative disease research.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Variations in the piperazine structure can lead to derivatives that exhibit different biological activities.
Table 2: Structural Variants and Their Biological Activities
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 1-(Pyridin-3-yl)methylpiperazine | Similar piperazine core without fluorine | Different receptor selectivity |
| 1-(4-Chlorophenyl)methylpiperazine | Contains a chlorophenyl group | Varies in biological profile |
| 1-(5-Methylpyridin-2-yl)methylpiperazine | Methyl group on pyridine | Altered pharmacokinetics |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Dopamine D4 Receptor Studies : In vitro assays demonstrated that this compound effectively inhibits D4 receptor activity while showing minimal interaction with D2 and D3 receptors, indicating its potential as a targeted therapy for psychiatric conditions.
- Neurodegenerative Disease Models : Preliminary findings suggest that modifications to the compound's structure can significantly influence its receptor affinity and selectivity, which is crucial for developing targeted therapies in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
